
MCC950
説明
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, commonly known as HIF-2α inhibitor, is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to inhibit the hypoxia-inducible factor-2 alpha (HIF-2α), which plays a critical role in the development and progression of various types of cancer. In
科学的研究の応用
神経疾患の管理
MCC950は、さまざまな病理学的プロセスに関与するNLRP3インフラマソームを阻害することにより、神経疾患の治療に有望であることが示されています。 例えば、マウスの脊髄損傷(SCI)における神経細胞のアポトーシスを減らし、機能的回復の改善と瘢痕形成の減少につながることが示されています 。 さらに、this compoundは、多発性硬化症のモデルである実験的自己免疫性脳脊髄炎(EAE)マウスの脳における神経細胞の損傷、脱髄、オリゴデンドロサイトの消失を改善することが判明しています .
糖尿病性筋萎縮症
研究者は、糖尿病性筋萎縮症の治療のためのthis compoundの治療の可能性を探求してきました。この化合物は、糖尿病状態における筋肉の分解に関与する循環炎症マーカーとNLRP3媒介パイロトーシスの影響について研究されてきました。 これらの研究は、this compoundは、おそらく有酸素運動と組み合わせて、この状態に苦しんでいる患者に有益になる可能性があることを示唆しています .
外傷性脳損傷(TBI)
this compoundは、TBIに関連する神経障害を改善する効果について評価されてきました。 動物実験では、this compoundによる治療は、損傷後の神経機能の有意な改善につながることが示されています .
近視進行抑制
新しい用途として、this compoundは、近視の進行を抑制するための潜在的な治療薬として調査されてきました。 マウスモデルにおけるthis compoundの腹腔内注射は、NLRP3-MMP-2シグナル伝達経路を介して強膜におけるコラーゲンリモデリングを調節することにより、近視の進行を阻害することが示されています .
作用機序
Target of Action
MCC950, also known as CRID3, MCC-950, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, or CP-456773, is a potent and selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 .
Mode of Action
This compound blocks the release of IL‑1β induced by NLRP3 activators . It inhibits the NLRP3 inflammasome by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This compound binds to NLRP3, blocks its ability to hydrolyze ATP, and thus prevents it from maintaining its active structural conformation, thereby inhibiting NLRP3-induced ASC oligomerization and reducing cleavage of caspase-1 .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the activation of the NLRP3 inflammasome, which leads to a decrease in the release of pro-inflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a, and Nitric Oxide . Moreover, this compound has been found to inhibit the chloride intracellular channel–dependent chloride efflux, leading to a modification of the inflammatory response .
Pharmacokinetics
The dosage used in studies varies, but a common dosage is 40 mg/kg .
Result of Action
This compound has been shown to ameliorate various conditions associated with inflammation. For instance, it has been found to improve neurological function and survival after cardiac arrest and resuscitation . In a murine model of ulcerative colitis, this compound significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores . It also reduced the release of pro-inflammatory cytokines and activation of caspase-1 .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of NLRP3 activators such as nigericin, ATP, and MSU crystals can affect the action of this compound . Furthermore, the effect of this compound can be influenced by the physiological environment, such as the presence of inflammation or immune response .
生化学分析
Biochemical Properties
MCC950 interacts with the NLRP3 inflammasome, a multi-protein complex that includes NLRP3, ASC, and caspase-1 . This compound directly targets the NLRP3 NATCH domain and interferes with the Walker B motif function, which is crucial for ATP hydrolysis, a requirement for NLRP3 conformational change and oligomerization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly interacting with the Walker B motif within the NLRP3 NACHT domain . This interaction blocks ATP hydrolysis, inhibiting NLRP3 activation and inflammasome formation .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable and effective over time in laboratory settings . For instance, in a study on a transgenic mouse model of Huntington’s disease, daily treatment with this compound for five weeks resulted in significant improvements in neuronal density and reductions in neuroinflammation .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a transgenic mouse model of Huntington’s disease, daily treatment with this compound (10 mg/kg of body weight) for five weeks resulted in improved motor function, extended lifespan, and reduced neuroinflammation .
Metabolic Pathways
This compound has been shown to affect several metabolic pathways. For instance, it has been reported to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .
Subcellular Localization
Given that it interacts with the NLRP3 inflammasome, it is likely that it localizes to the cytoplasm where the inflammasome is assembled .
特性
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSXLKCTQDPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047301 | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210826-40-7 | |
| Record name | MCC-950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCC-950 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



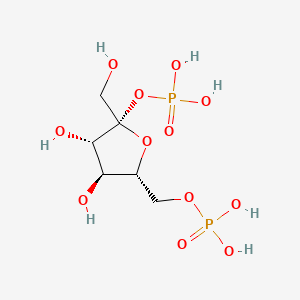
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
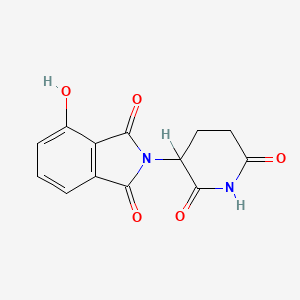
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
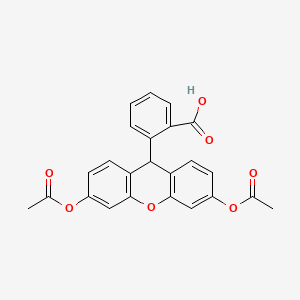
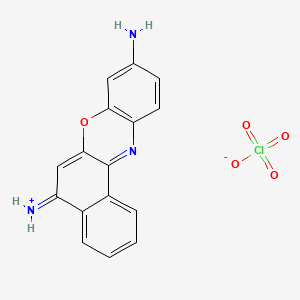

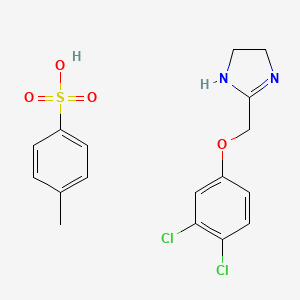

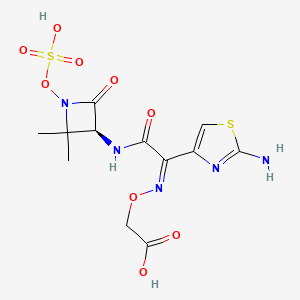
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
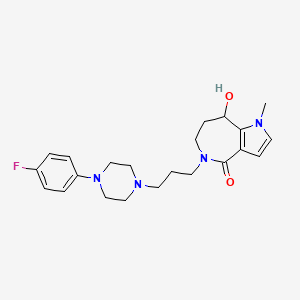
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)
